N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide
Overview
Description
“N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a hydrazine group, which is a type of amine that contains two nitrogen atoms. The “butan-2-yl” indicates a butyl group attached at the second carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups. The pyridine ring provides a planar, aromatic center to the molecule. The butyl group is an alkyl chain, which may provide some flexibility to the molecule, and the hydrazine group could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the hydrazine group could potentially be involved in reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the pyridine ring might make it somewhat polar, while the butyl group would provide some hydrophobic character .Scientific Research Applications
Antifungal Applications
N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide: has been studied for its potential as an antifungal agent. Pyridine derivatives, such as this compound, have shown good biological activity and are utilized in pesticides and medicines .
Experimental Procedure
Researchers synthesized a series of substituted benzoyl carbamates containing a pyridine ring to evaluate their in vitro antifungal activity .
Results
The compounds exhibited moderate to strong bioactivity against Botrytis cinerea , with certain compounds showing significant activity with EC50 values of 6.45–6.98 μg/mL . This activity was comparable or superior to that of chlorothalonil, a standard fungicide .
Chemical Synthesis
The compound is used in the synthesis of various chemical structures due to its reactive hydrazinyl group.
Experimental Procedure
In one example, the compound is used as a precursor in the synthesis of benzoylcarbamates bearing a pyridine moiety .
Results
The synthesis process led to the creation of novel compounds with potential applications in the development of new antifungal agents .
Agricultural Chemistry
The compound’s potential use in agricultural chemistry, particularly as a fungicide, could lead to more effective crop protection methods.
Experimental Procedure
The compound’s derivatives are tested against various plant pathogenic fungi to assess their effectiveness as fungicides .
Results
Some derivatives have shown promising results in controlling plant diseases, which could translate to practical applications in agriculture .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-butan-2-yl-6-hydrazinylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-3-7(2)13-10(15)8-4-5-9(14-11)12-6-8/h4-7H,3,11H2,1-2H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRAMRDGZNKETK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CN=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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